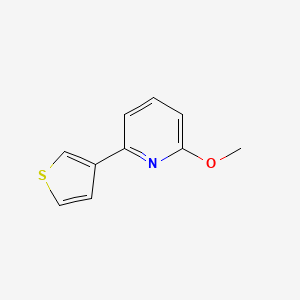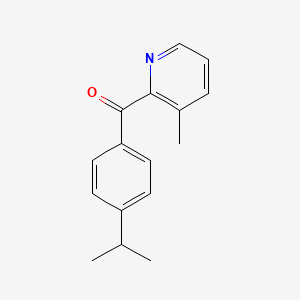
2-(4-Isopropylbenzoyl)-3-methylpyridine
Vue d'ensemble
Description
“2-(4-Isopropylbenzoyl)-3-methylpyridine” is an organic compound . It has a molecular weight of 225.29 . The IUPAC name for this compound is (4-isopropylphenyl)(2-pyridinyl)methanone .
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Isopropylbenzoyl)-3-methylpyridine” has been described in the literature . For instance, cyclization of 2-(4-isopropylbenzoyl)benzoic acid to a benzo[1,2]oxazinone derivative was accomplished using hydroxylamine hydrochloride in pyridine . Another example involves the reaction of 4-Isopropylbenzoyl chloride with 5-chloroanthranilic acid in a mixture of tetrahydrofuran and pyridine .Molecular Structure Analysis
The molecular structure of “2-(4-Isopropylbenzoyl)-3-methylpyridine” can be analyzed using various spectroscopic techniques . Infrared spectroscopy can reveal the presence of specific functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule . Mass spectrometry can provide information about the molecular weight and fragmentation pattern of the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Isopropylbenzoyl)-3-methylpyridine” can be analyzed based on the functional groups present in the molecule . For instance, the presence of a carbonyl group suggests that it can undergo nucleophilic addition reactions . The aromatic ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Isopropylbenzoyl)-3-methylpyridine” can be inferred from related compounds . For instance, 4-Isopropylbenzoyl chloride, a related compound, is a pale red oil at room temperature . It has a molecular weight of 182.65 .Applications De Recherche Scientifique
Electrophoretic Separation
- Optimization of pH in Electrophoretic Separation : A study by Wren (1991) explored the use of substituted methylpyridines, including 2-, 3-, and 4-methylpyridines, to investigate the relationship between pH and separation in free solution capillary electrophoresis. This study highlights the role of 2-methylpyridine derivatives in improving electrophoretic separation techniques (Wren, 1991).
Spin-Crossover Iron(II) Complexes
- Spin-Crossover Iron(II) Complexes : Nishi et al. (2010) investigated iron(II) complexes involving 2-methylpyridine derivatives. These complexes exhibited a steep one-step spin crossover between high-spin and low-spin states. This research provides insights into the potential use of these compounds in spintronic devices and magnetic materials (Nishi et al., 2010).
Fluorescent Labeling Reagents
- Fluorescent α,β-Unsaturated Carbonyl Compounds and 2-Methylpyridines : A study by Nakaya et al. (1996) showed that certain 2-methylpyridines could be used as fluorescent labeling reagents for quantitative analysis. This has implications in analytical chemistry, particularly in the quantification of biomolecules like carnitine (Nakaya et al., 1996).
Supramolecular Chemistry
- Hydrogen Bonded Supramolecular Association : Khalib et al. (2014) examined the crystal structures of compounds involving 2-amino-4-methylpyridinium and different organic acids. This study contributes to the field of supramolecular chemistry, providing valuable information on the design of molecular salts with specific properties (Khalib et al., 2014).
Corrosion Inhibition
- Inhibition Effect on Mild Steel Corrosion : Research by Mert et al. (2014) focused on the use of 2-amino-4-methylpyridine in corrosion inhibition. This study is significant for its applications in protecting metals from corrosion, particularly in industrial settings (Mert et al., 2014).
Antimicrobial Activity
- Synthesis, Crystal Structure, and Antimicrobial Activity : Abu-Youssef et al. (2010) synthesized silver(I) complexes using 2-amino-3-methylpyridine and investigated their antimicrobial activity. Such studies are crucial for developing new antimicrobial agents (Abu-Youssef et al., 2010).
Photocatalysis
- Vapor-Phase Photochemistry of Methyl- and Cyanopyridines : Pavlik et al. (2007) conducted a study on the photochemistry of methylpyridines, including derivatives of 2-methylpyridine, which has implications in the field of photocatalysis and photochemical synthesis (Pavlik et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
(3-methylpyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-6-8-14(9-7-13)16(18)15-12(3)5-4-10-17-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTGCYLQOBKLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



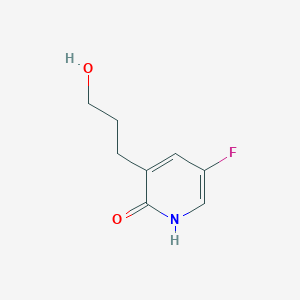

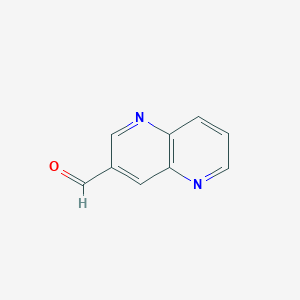
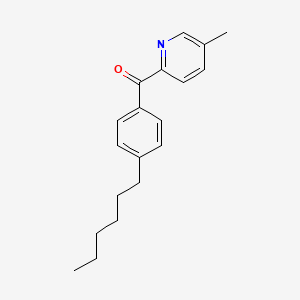
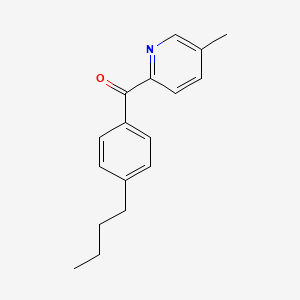
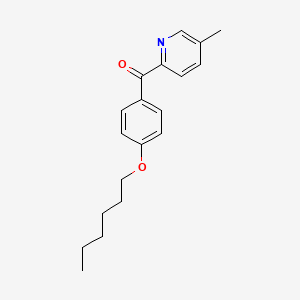
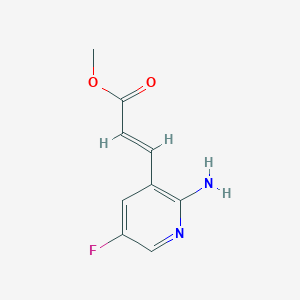
![5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391950.png)
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391952.png)
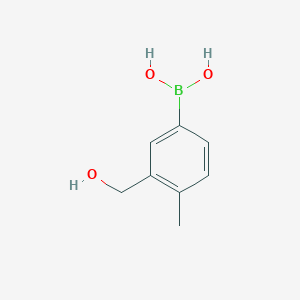
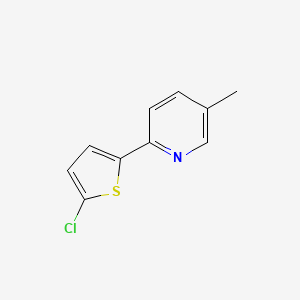
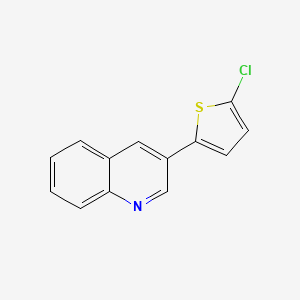
![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B1391958.png)
